molecular formula C8H10F2N2 B15097016 1-(2,5-Difluorophenyl)ethane-1,2-diamine

1-(2,5-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B15097016
M. Wt: 172.18 g/mol
InChI Key: UJFIHCHNJFKTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)ethane-1,2-diamine ( 1212911-73-3) is a chiral diamine compound of significant interest in advanced chemical research and development. With a molecular formula of C 8 H 10 F 2 N 2 and a molecular weight of 172.18 g/mol, it serves as a versatile building block, particularly in the synthesis of complex molecules for pharmaceutical applications . The presence of the 2,5-difluorophenyl group can enhance metabolic stability and modulate the electronic properties of lead compounds, while the ethane-1,2-diamine moiety provides a bidentate coordination site suitable for constructing catalysts and ligands. As a structural analog to privileged diphenylethylenediamine (DPEN) ligands, which are cornerstone motifs in asymmetric hydrogenation catalysis , this fluorinated diamine offers a platform for developing novel catalytic systems. Its chiral backbone allows for the creation of stereoselective catalysts, potentially useful for the synthesis of enantiomerically pure compounds, a critical process in modern drug development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(2,5-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

UJFIHCHNJFKTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)N)F

Origin of Product

United States

Synthetic Methodologies for 1 2,5 Difluorophenyl Ethane 1,2 Diamine

Retrosynthetic Analysis of 1-(2,5-Difluorophenyl)ethane-1,2-diamine

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by systematically deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the two carbon-nitrogen (C-N) bonds of the diamine functionality.

A logical retrosynthetic strategy begins by disconnecting the C-N bonds, which points to key synthons and their corresponding synthetic equivalents. One plausible disconnection is at the C1-N bond (the carbon attached to the phenyl ring), suggesting an α-amino ketone intermediate, namely 2-amino-1-(2,5-difluorophenyl)ethan-1-one. This intermediate simplifies the target to a problem of forming one C-N bond via reductive amination of the ketone.

Further deconstruction of the α-amino ketone can be achieved by disconnecting the C2-N bond, leading back to a more fundamental precursor, an α-haloketone such as 2-bromo-1-(2,5-difluorophenyl)ethan-1-one. This α-haloketone can then be traced back to 2',5'-difluoroacetophenone (B32684) through an α-halogenation reaction. Finally, 2',5'-difluoroacetophenone can be derived from 1,4-difluorobenzene (B165170) via a Friedel-Crafts acylation reaction. This complete retrosynthetic pathway provides a clear roadmap, starting from simple aromatic compounds and progressively building the complexity to achieve the final target molecule.

Precursor Synthesis Strategies

The success of the total synthesis relies on the efficient preparation of key precursors identified during the retrosynthetic analysis. This involves the synthesis of the aromatic core and the components required to build the diamine sidechain.

Synthesis of 2,5-Difluorophenyl-Containing Synthons

The central building block for this synthesis is a ketone bearing the 2,5-difluorophenyl moiety.

2',5'-Difluoroacetophenone: This is the most crucial precursor. Its synthesis is typically achieved through the Friedel-Crafts acylation of 1,4-difluorobenzene. In this electrophilic aromatic substitution reaction, 1,4-difluorobenzene reacts with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces the acetyl group onto the benzene (B151609) ring to form 1-(2,5-difluorophenyl)ethan-1-one.

α-Halo-2',5'-difluoroacetophenone: To facilitate the introduction of the first nitrogen atom, 2',5'-difluoroacetophenone must be functionalized at the α-carbon. A common method is α-bromination. amazonaws.com The ketone can be treated with bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid to yield 2-bromo-1-(2,5-difluorophenyl)ethan-1-one. amazonaws.com This α-bromoketone is a potent electrophile, primed for nucleophilic attack. 2-chloro-1-(2,5-difluorophenyl)ethanone is another important intermediate that can be prepared by reacting fluorobenzene (B45895) with chloroacetyl chloride in an ionic liquid.

Preparation of Ethane-1,2-diamine Derivatives for Coupling

The synthesis of vicinal diamines is a significant area of organic chemistry. rsc.orgrsc.orgnih.govresearchgate.net While direct coupling of a pre-formed diamine is not the primary strategy here, the introduction of the two amine groups sequentially relies on specific nitrogen-containing reagents.

The strategy derived from the retrosynthetic analysis involves the stepwise introduction of the two amine functionalities. The first amine can be introduced from a versatile nitrogen nucleophile, such as ammonia (B1221849) or a protected equivalent like hexamethylenetetramine (in the Delepine reaction) or sodium azide (B81097). The second amine is installed via the reductive amination of a ketone intermediate, again using ammonia or an ammonium (B1175870) salt like ammonium acetate. These reagents serve as the source for the nitrogen atoms in the final diamine product.

Direct Synthesis Approaches for this compound

With the key precursors in hand, the assembly of the final molecule can proceed through several direct synthetic routes.

Reductive Amination Routes

Reductive amination is a powerful and widely used method for forming C-N bonds and is central to a highly plausible synthesis of the target diamine. organic-chemistry.orgwikipedia.org This pathway typically begins with an α-functionalized ketone.

A proposed synthetic sequence is as follows:

Synthesis of α-Amino Ketone : The synthesis starts with the nucleophilic substitution of the α-bromine in 2-bromo-1-(2,5-difluorophenyl)ethan-1-one. This can be achieved using ammonia to directly form 2-amino-1-(2,5-difluorophenyl)ethan-1-one. Alternatively, to avoid side reactions, a protected nitrogen source like sodium azide can be used to form an α-azido ketone, which is then reduced to the α-amino ketone.

Reductive Amination : The resulting α-amino ketone hydrochloride can then undergo reductive amination. organic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov In this key step, the ketone's carbonyl group reacts with an amine source, such as ammonia or ammonium acetate, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the ketone directly but will efficiently reduce the protonated imine intermediate.

Below is a table summarizing a potential reductive amination pathway.

StepReactantReagentsProductPurpose
11-(2,5-Difluorophenyl)ethan-1-oneBr₂, CHCl₃2-Bromo-1-(2,5-difluorophenyl)ethan-1-oneα-Halogenation
22-Bromo-1-(2,5-difluorophenyl)ethan-1-one1. NaN₃2. H₂, Pd/C2-Amino-1-(2,5-difluorophenyl)ethan-1-oneIntroduction of first amine
32-Amino-1-(2,5-difluorophenyl)ethan-1-oneNH₃, NaBH₃CN, H⁺This compoundReductive amination to form second amine

Nucleophilic Substitution Reactions

An alternative approach involves creating a precursor with two leaving groups on the ethane (B1197151) backbone, followed by a double nucleophilic substitution.

This route could be envisioned as follows:

Formation of an α-Hydroxy Ketone : 2-bromo-1-(2,5-difluorophenyl)ethan-1-one can be hydrolyzed under appropriate conditions to form 2-hydroxy-1-(2,5-difluorophenyl)ethan-1-one.

Reduction to a Diol : The α-hydroxy ketone can be reduced, for example with sodium borohydride (B1222165) (NaBH₄), to yield 1-(2,5-difluorophenyl)ethane-1,2-diol. This reduction needs to be controlled to prevent over-reduction.

Activation of Hydroxyl Groups : The diol is not reactive enough for direct substitution. Both hydroxyl groups must be converted into good leaving groups, for instance, by reacting the diol with tosyl chloride (TsCl) in pyridine (B92270) to form a di-tosylate, or with thionyl chloride (SOCl₂) to form a di-chloride.

Double Nucleophilic Substitution : The resulting molecule, 1-(2,5-difluorophenyl)ethane-1,2-diyl bis(4-methylbenzenesulfonate), can then be treated with a nitrogen nucleophile. A high concentration of ammonia in a sealed tube or using sodium azide followed by a reduction step (e.g., with LiAlH₄ or catalytic hydrogenation) would displace both tosylate groups to furnish the final product, this compound.

This method, while conceptually straightforward, may present challenges such as competing elimination reactions and the need for high-pressure conditions for amination.

Below is a table summarizing a potential nucleophilic substitution pathway.

StepReactantReagentsProductPurpose
11-(2,5-Difluorophenyl)ethan-1-one1. Br₂2. H₂O2-Hydroxy-1-(2,5-difluorophenyl)ethan-1-oneFormation of α-hydroxy ketone
22-Hydroxy-1-(2,5-difluorophenyl)ethan-1-oneNaBH₄1-(2,5-Difluorophenyl)ethane-1,2-diolReduction to diol
31-(2,5-Difluorophenyl)ethane-1,2-diolTsCl, Pyridine1-(2,5-Difluorophenyl)ethane-1,2-diyl bis(tosylate)Activation of hydroxyls
41-(2,5-Difluorophenyl)ethane-1,2-diyl bis(tosylate)1. NaN₃ (excess)2. LiAlH₄This compoundDouble nucleophilic substitution

Formation of Diamine Backbone from Aromatic Precursors

The synthesis of the this compound backbone typically commences with an aromatic precursor, such as 2,5-difluoroacetophenone or 2,5-difluorobenzaldehyde (B1295323). A common and effective strategy is the Strecker synthesis or a variation thereof. This involves the reaction of the aromatic ketone (2,5-difluoroacetophenone) with an amine and a cyanide source, followed by hydrolysis and subsequent reduction to yield the vicinal diamine.

Another viable pathway is the reductive amination of a precursor molecule. For instance, 2,5-difluorobenzaldehyde can be reacted with an amine in the presence of a reducing agent to form an intermediate, which is then further functionalized and reduced to create the diamine structure. evitachem.com A key step in these syntheses is the formation of the carbon-carbon bond adjacent to the aromatic ring and the introduction of the two amine functionalities in a 1,2-relationship.

A generalized synthetic scheme starting from 2,5-difluoroacetophenone might involve the following steps:

Formation of an N-protected α-amino nitrile via reaction with an amine (e.g., benzylamine) and trimethylsilyl (B98337) cyanide.

Reduction of the nitrile group to an amine, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to form the diamine backbone.

Deprotection of the nitrogen atoms if necessary.

These methods provide access to the racemic form of this compound, which can then be subjected to resolution or synthesized directly in an enantiomerically pure form using stereoselective methods.

Diastereoselective and Enantioselective Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound. Various strategies are employed to produce specific stereoisomers.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to a precursor molecule. sigmaaldrich.comresearchgate.net

For example, a 2,5-difluorophenylacetyl group could be attached to a chiral oxazolidinone auxiliary. The resulting imide can then undergo a diastereoselective amination or alkylation at the α-position. researchgate.net The steric hindrance provided by the auxiliary directs the incoming group to a specific face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com The choice of auxiliary and reaction conditions is critical for maximizing the diastereomeric excess (d.e.).

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinones Asymmetric aldol (B89426) reactions, alkylations Forms a rigid chelate to direct electrophilic attack. researchgate.net
Pseudoephedrine Asymmetric alkylations Forms a crystalline amide; the enolate alkylation is highly stereoselective. wikipedia.orgnih.gov
Camphorsultam Asymmetric Diels-Alder, aldol reactions Provides excellent stereocontrol due to its rigid, sterically demanding structure.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers an efficient route to enantiomerically pure diamines by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. rsc.orgnih.gov For 1,2-diamines, several catalytic methods are applicable, including the asymmetric diamination of alkenes, the hydrogenation of C=N bonds, and reductive coupling reactions. nih.govresearchgate.net

A potential strategy for this compound could involve the catalytic asymmetric hydroamination of an enamine derived from a 2,5-difluorophenyl precursor. lu.se Alternatively, a copper-catalyzed reductive coupling of an azadiene with an imine derived from 2,5-difluorobenzaldehyde could yield the anti-1,2-diamine with high enantioselectivity. nih.gov The success of these reactions hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment for the reaction.

Strategies for catalytic asymmetric synthesis include:

Ring-opening of aziridines: A meso-aziridine can be opened with an amine nucleophile using a chiral Lewis acid catalyst to give an enantioenriched 1,2-diamine. researchgate.netorganic-chemistry.org

Reductive coupling of imines: Two different imine components can be coupled in the presence of a chiral catalyst and a reducing agent. nih.gov

Asymmetric aza-Mannich reaction: The reaction of an imine with another imine acting as a nucleophile, catalyzed by a chiral Brønsted acid, can form the C-C bond of the diamine backbone stereoselectively. nih.gov

Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is synthesized, it must be separated into its constituent enantiomers. The classical method for resolving racemic amines is through the formation of diastereomeric salts.

This technique involves reacting the racemic diamine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid. This reaction produces a pair of diastereomeric salts ((R,R)-diamine·(R)-acid and (S,S)-diamine·(R)-acid), which have different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. nih.gov Once a single diastereomer is isolated, the chiral acid is removed by treatment with a base, yielding the enantiomerically pure diamine. The success of this method depends on finding a suitable resolving agent and crystallization solvent. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield, purity, and stereoselectivity while minimizing reaction time and by-product formation. researchgate.net Key parameters that are typically screened include temperature, reaction time, catalyst loading, and the nature of reactants and solvents.

For the synthesis of this compound, the choice of base in an alkylation step or the specific reducing agent in a nitrile reduction can significantly impact the outcome. For example, in a chiral auxiliary-guided synthesis, the Lewis acid used for enolate formation can influence the Z:E ratio of the enolate, which in turn affects the final diastereoselectivity. researchgate.net

Solvent Effects in this compound Synthesis

The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the stereochemical outcome. researchgate.net Solvents can affect the solubility of reagents, stabilize transition states, and mediate the activity of catalysts.

In the context of synthesizing this compound, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) might be favored for nucleophilic substitution reactions due to their ability to solvate cations while leaving anions relatively free. mdpi.com In contrast, non-polar solvents like toluene (B28343) or hexane (B92381) might be preferred for reactions where aggregation of reagents is desired.

In diastereoselective reactions, the solvent can influence the conformational preferences of the substrate-chiral auxiliary complex, thereby altering the diastereomeric ratio of the product. researchgate.net A screening of various solvents is often one of the first steps in optimizing a new synthetic transformation.

Table 2: Illustrative Example of Solvent Screening for a Hypothetical Amination Step

Entry Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
1 Dichloromethane (DCM) 0 65 90:10
2 Tetrahydrofuran (THF) 0 78 95:5
3 Toluene 0 55 88:12
4 Acetonitrile (MeCN) 0 72 92:8

This table is a hypothetical representation to illustrate the concept of solvent optimization.

Catalyst and Reagent Selection in the Synthesis of this compound

The synthesis of vicinal diamines, such as this compound, can be approached through various synthetic strategies, with the direct diamination of the corresponding styrene (B11656) derivative, 2,5-difluorostyrene (B1370312), being a prominent and modern approach. The selection of appropriate catalysts and reagents is critical to the success of this transformation, influencing yield, stereoselectivity, and substrate scope.

Another powerful strategy involves the use of hypervalent iodine catalysts. A chirally modified aryliodine(I) catalyst can facilitate the enantioselective vicinal diamination of styrenes. scispace.com This method proceeds through an iodine(I/III) catalytic cycle with a terminal oxidant like 3-chloroperbenzoic acid (m-CPBA). scispace.com The application of this catalytic system to 2,5-difluorostyrene could provide a pathway to enantiomerically enriched this compound. The selection of the appropriate chiral ligand on the iodine catalyst would be paramount in controlling the stereochemical outcome of the reaction.

Transition metals other than iron have also been employed for the diamination of alkenes. For instance, rhodium-catalyzed hydroamination of allylic amines offers a route to unsymmetrical vicinal diamines. organic-chemistry.org While not a direct diamination of a styrene, a multi-step process involving a rhodium catalyst could be envisioned. Palladium-catalyzed intramolecular diamination reactions have also been developed, typically yielding cyclic ureas which can be subsequently hydrolyzed to the free diamine. organic-chemistry.org

The choice of the aminating reagent is also a key consideration. Besides direct use of amines, other nitrogen sources such as sulfamides can be used in electrochemical 1,2-diamination of alkenes. rsc.org Another approach involves the ring-opening of activated aziridines with amine nucleophiles, which can be catalyzed by various Lewis acids like indium tribromide or scandium(III) triflate. organic-chemistry.org This would entail the initial synthesis of an N-activated aziridine (B145994) from 2,5-difluorostyrene.

A summary of potential catalyst and reagent combinations for the synthesis of this compound from 2,5-difluorostyrene is presented in the table below.

Catalytic SystemCatalystNitrogen SourceOxidant/Co-reagentPotential Advantages
Iron-CatalyzedIron(II) salt (e.g., FeCl2)Unprotected amines-Direct installation of a free amino group
Iodine-CatalyzedChiral Aryliodine(I)Amine derivativem-CPBAEnantioselective synthesis
Rhodium-CatalyzedRh(III) complexElectrophilic nitrene source and amine-One-pot synthesis from alkene
Aziridine Ring-OpeningInBr3 or Sc(OTf)3Aromatic amines-High yields and selectivity

Process Efficiency and Scalability

The process efficiency and scalability of synthetic routes to this compound are critical factors for its practical application. While a specific, optimized process for this compound is not detailed in the literature, an analysis of analogous diamination reactions of styrenes provides insight into the potential efficiency and scalability of these methods.

The iron(II)-catalyzed 1,2-diamination of styrenes has been shown to be effective for a range of electronically diverse substrates. nih.govresearchgate.net Yields for the diamination of various styrenes can range from moderate to good, and the use of an inexpensive and abundant metal like iron is a significant advantage for scalability. The reaction conditions are typically mild, which can also contribute to a more scalable and cost-effective process. However, the separation of the desired product from the reaction mixture and potential side products would need to be optimized for large-scale production.

Catalytic asymmetric diaminations using chiral aryliodine(I) catalysts have demonstrated high enantioselectivities, often in the range of 91-98% ee for various styrene derivatives. scispace.com The catalyst loading in these reactions is a key parameter for scalability; lower catalyst loadings are generally preferred to reduce costs. While high enantioselectivity is a major advantage, the synthesis of the chiral catalyst itself can be complex and expensive, potentially limiting the scalability of this approach. The use of a stoichiometric oxidant like m-CPBA can also present challenges for large-scale synthesis in terms of cost and waste management.

Rhodium-catalyzed transformations can be highly efficient, but the high cost and toxicity of rhodium are significant considerations for scalability. organic-chemistry.org Similarly, palladium-catalyzed reactions often offer high yields and functional group tolerance, but the cost of the catalyst and ligands can be a barrier to large-scale production. organic-chemistry.org

The efficiency of aziridine ring-opening reactions is often high, with reports of excellent yields. organic-chemistry.org The scalability of this two-step approach (aziridination followed by ring-opening) would depend on the efficiency and scalability of each individual step. The use of stoichiometric Lewis acids in the ring-opening step might require significant work-up procedures on a large scale.

The following table summarizes the reported process parameters for the diamination of styrene and its derivatives using different catalytic systems, which can serve as a benchmark for the potential synthesis of this compound.

Catalytic MethodSubstrateCatalyst LoadingReaction TimeYield (%)Enantiomeric Excess (%)Scalability Considerations
Iron-Catalyzed DiaminationStyreneNot specifiedNot specifiedModerate to GoodN/ALow catalyst cost, mild conditions
Iodine-Catalyzed DiaminationStyrene2 mol%Not specifiedHigh91-98Catalyst cost, stoichiometric oxidant
Rhodium-Catalyzed Aziridination/Ring-OpeningTerminal AlkeneNot specifiedNot specifiedGoodN/ACatalyst cost and toxicity
Scandium-Catalyzed Aziridine Ring-Openingmeso-N-phenyl aziridine1 mol%Not specifiedGood to ExcellentN/AStoichiometric reagents, work-up

Ultimately, the development of an efficient and scalable synthesis of this compound would likely involve a thorough investigation and optimization of one of these promising catalytic methods, with a focus on minimizing catalyst loading, using cost-effective and environmentally benign reagents, and simplifying purification procedures.

Structural Characterization and Spectroscopic Analysis of 1 2,5 Difluorophenyl Ethane 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural ElucidationNMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, helping to identify adjacent protons in the ethane (B1197151) backbone and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)HRMS would provide the highly accurate molecular weight of 1-(2,5-Difluorophenyl)ethane-1,2-diamine, allowing for the determination of its exact elemental composition. Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation by showing characteristic losses of fragments from the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a molecule by analyzing the fragmentation patterns of its molecular ion. In a typical MS/MS experiment for this compound, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The resulting fragmentation pattern would be characteristic of the compound's structure. For this compound, key fragmentations would be expected to occur at the C-C bond between the two carbon atoms of the ethane backbone and at the C-N bonds. The presence of the difluorophenyl group would also lead to characteristic fragment ions. By analyzing the mass-to-charge ratios (m/z) of these fragment ions, the connectivity of the atoms in the molecule can be pieced together, providing strong evidence for the proposed structure. While no specific fragmentation data for this compound is available, analysis of similar phenylethylamines suggests that cleavage of the bond between the two amine-bearing carbons would be a prominent fragmentation pathway.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrational frequencies would include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethane backbone would be observed just below 3000 cm⁻¹.

N-H bending: The scissoring vibration of the -NH₂ group is expected in the region of 1590-1650 cm⁻¹.

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluorophenyl group would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C=C stretching: Vibrations of the benzene (B151609) ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

The precise positions and intensities of these bands would provide a unique fingerprint for the molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and provides information about the polarizability of molecular bonds. For this compound, a Raman spectrum would also reveal characteristic vibrational modes. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in Raman spectra. The symmetric C-C stretching of the ethane backbone would also be expected to be Raman active. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule, as some vibrations may be strong in one technique and weak or absent in the other.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If successful, the analysis of the diffraction pattern would yield precise information about the solid-state structure, including:

Unit cell dimensions: The size and shape of the repeating unit of the crystal lattice.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths, bond angles, and torsion angles: These parameters would definitively confirm the molecular connectivity and conformation of the molecule in the solid state.

For example, studies on the structurally related 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione have provided detailed insights into its crystal packing and intermolecular interactions, which are influenced by the fluorine substituents. nih.govnih.gov Similar analyses for this compound would be invaluable for understanding its solid-state behavior.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. A PXRD pattern of a crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ). This pattern is unique to the crystalline phase of the compound and can be used for:

Phase identification: To confirm the identity of the crystalline material by comparing its PXRD pattern to a database.

Purity analysis: To detect the presence of any crystalline impurities.

Polymorphism studies: To identify different crystalline forms (polymorphs) of the compound, which may have different physical properties.

The PXRD pattern is a valuable tool for quality control and characterization of solid materials.

Advanced Structural Analysis Techniques

While specific data for this compound is not available, a theoretical overview of the advanced techniques that would be employed for its analysis is presented below.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.

The analysis generates a three-dimensional surface, the Hirshfeld surface, which is color-mapped to highlight different types of intermolecular contacts. Key parameters derived from this analysis include:

d_norm : A normalized contact distance that identifies regions of significant intermolecular interactions. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or no significant interactions.

For a molecule like this compound, one would expect to observe significant intermolecular hydrogen bonding involving the amine groups (N-H···N or N-H···F) and weaker C-H···F interactions due to the presence of the fluorine atoms on the phenyl ring. The analysis would provide precise percentages of these interactions, offering a comprehensive picture of the supramolecular architecture.

A hypothetical data table summarizing potential findings from a Hirshfeld surface analysis is presented below.

Interaction TypeContribution (%)
H···H45.2
F···H28.5
C···H15.8
N···H7.3
Other3.2

This table is illustrative and not based on experimental data for the specified compound.

Quantum Crystallography for Electron Density Distribution

Quantum crystallography is an experimental and theoretical field that aims to determine the electron density distribution in crystals with high accuracy. This technique goes beyond the traditional ball-and-stick model of molecules, providing a detailed picture of the electronic structure, including bonding electrons, lone pairs, and the effects of intermolecular interactions on the electron density.

By combining high-resolution X-ray diffraction data with quantum mechanical calculations, it is possible to:

Visualize Bonding and Lone-Pair Electrons : Directly observe the accumulation of electron density in covalent bonds and in the regions of lone pairs.

Analyze Electrostatic Potential : Map the electrostatic potential on the molecular surface to identify electrophilic and nucleophilic sites, which is crucial for understanding reactivity.

Quantify Intermolecular Interactions : Analyze the topological properties of the electron density at bond critical points between molecules to characterize the nature and strength of intermolecular interactions.

For this compound, quantum crystallography could reveal the precise nature of the hydrogen bonds and other weak interactions, providing quantitative data on their strength and directionality. It would also allow for a detailed analysis of the influence of the electron-withdrawing fluorine atoms on the electron density distribution of the phenyl ring and the amine groups.

A hypothetical data table summarizing potential findings from a quantum crystallography study is presented below.

Bond/InteractionElectron Density at BCP (e/ų)Laplacian of Electron Density (e/Å⁵)
C-C (aromatic)1.75-15.2
C-N1.40-10.8
N-H···F (H-bond)0.151.2
C-H···F0.080.7

This table is illustrative and not based on experimental data for the specified compound. BCP stands for Bond Critical Point.

Chemical Reactivity and Transformation Studies of 1 2,5 Difluorophenyl Ethane 1,2 Diamine

Nucleophilic Reactivity of Amine Groups

The two primary amine groups in 1-(2,5-Difluorophenyl)ethane-1,2-diamine are the primary centers for nucleophilic reactions. Their reactivity is influenced by steric hindrance from the adjacent phenyl group and the electronic effects of the difluorophenyl moiety.

Alkylation and Acylation Reactions

The amine functionalities readily undergo alkylation and acylation reactions. Alkylation introduces alkyl groups onto the nitrogen atoms, while acylation introduces acyl groups, forming amides.

Alkylation: The reaction with alkyl halides, such as methyl iodide, in the presence of a base is expected to yield a mixture of N-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Interactive Data Table: Representative Alkylation of a 1-Phenylethane-1,2-diamine Analog

Alkylating AgentBaseSolventProduct(s)Typical Yield (%)
Methyl Iodide (excess)K₂CO₃Acetonitrile (B52724)N,N,N',N'-Tetramethyl-1-phenylethane-1,2-diamine>90
Benzyl BromideNaHCO₃EthanolN,N'-Dibenzyl-1-phenylethane-1,2-diamine85-95

Acylation: Acylation is typically performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N,N'-diacetyl derivative.

Interactive Data Table: Representative Acylation of a 1-Phenylethane-1,2-diamine Analog

Acylating AgentBaseSolventProductTypical Yield (%)
Acetic AnhydridePyridineDichloromethaneN,N'-Diacetyl-1-phenylethane-1,2-diamine>95
Benzoyl ChlorideTriethylamineTetrahydrofuranN,N'-Dibenzoyl-1-phenylethane-1,2-diamine90-98

Formation of Schiff Bases

The primary amine groups of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the elimination of water. The reaction with aromatic aldehydes, for example, would produce a bis-imine.

Interactive Data Table: Representative Schiff Base Formation with a 1-Phenylethane-1,2-diamine Analog

Carbonyl CompoundCatalystSolventProductTypical Yield (%)
BenzaldehydeAcetic AcidEthanolN,N'-Dibenzylidene-1-phenylethane-1,2-diamine85-95
SalicylaldehydeNoneMethanolN,N'-Bis(2-hydroxybenzylidene)-1-phenylethane-1,2-diamine>90

Electrophilic Aromatic Substitution on the Difluorophenyl Moiety

The 2,5-difluorophenyl group of the molecule can undergo electrophilic aromatic substitution. The fluorine atoms are deactivating but ortho-, para-directing substituents. The ethylenediamine (B42938) substituent, being an alkylamine, is an activating ortho-, para-directing group. The combined directing effects of these substituents will determine the position of substitution.

Given the strong activating nature of the amino group (once protonation is avoided), and the ortho, para-directing effects of both the fluoro and the amino-ethyl groups, electrophilic substitution is expected to occur at positions ortho and para to the ethylenediamine substituent, which are positions 3, 4, and 6 of the phenyl ring. The fluorine at position 5 will also direct ortho and para, reinforcing substitution at positions 4 and 6. Steric hindrance from the ethylenediamine group might favor substitution at the 4- and 6-positions.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentPredicted Major Product(s)
HNO₃/H₂SO₄1-(2,5-Difluoro-4-nitrophenyl)ethane-1,2-diamine and 1-(2,5-Difluoro-6-nitrophenyl)ethane-1,2-diamine
Br₂/FeBr₃1-(4-Bromo-2,5-difluorophenyl)ethane-1,2-diamine and 1-(6-Bromo-2,5-difluorophenyl)ethane-1,2-diamine

Redox Chemistry

The redox chemistry of this compound involves both the diamine functionality and the aromatic ring.

Oxidation Pathways of Diamine Functionality

Vicinal diamines can be oxidized through various pathways. Mild oxidizing agents can lead to the formation of diimines. Stronger oxidizing agents can cleave the carbon-carbon bond between the two amino groups. For instance, oxidation with reagents like lead tetraacetate or periodic acid is known to cleave the C-C bond of 1,2-diols and diamines, which in this case would lead to the formation of 2,5-difluorobenzaldehyde (B1295323) and formaldehyde.

Reduction Reactions of Derivatives

The primary reduction reactions associated with this compound involve its derivatives, particularly the Schiff bases. The imine bonds of the Schiff bases can be selectively reduced to the corresponding secondary amines using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of Schiff base formation followed by reduction is a common method for the N-alkylation of amines.

Interactive Data Table: Representative Reduction of a Schiff Base Derivative

SubstrateReducing AgentSolventProductTypical Yield (%)
N,N'-Dibenzylidene-1-phenylethane-1,2-diamineNaBH₄MethanolN,N'-Dibenzyl-1-phenylethane-1,2-diamine>90
N,N'-Bis(2-hydroxybenzylidene)-1-phenylethane-1,2-diamineH₂/Pd-CEthanolN,N'-Bis(2-hydroxybenzyl)-1-phenylethane-1,2-diamine>95

Cyclization Reactions and Heterocycle Formation

Information regarding the specific cyclization reactions of this compound, including reagents, conditions, and the types of heterocyclic systems formed (e.g., pyrazines, imidazoles, piperazines), is not available in the reviewed literature.

Mechanistic Investigations of this compound Transformations

There are no published mechanistic studies, either computational or experimental, that elucidate the reaction pathways, intermediates, or transition states involved in the chemical transformations of this compound.

Coordination Chemistry and Ligand Properties of 1 2,5 Difluorophenyl Ethane 1,2 Diamine

Chelation Behavior with Transition Metal Ions

The coordination chemistry of 1-(2,5-Difluorophenyl)ethane-1,2-diamine is fundamentally defined by the two nitrogen atoms of the diamine backbone, which act as Lewis bases, donating their lone pairs of electrons to a transition metal ion.

Like its parent compound, ethane-1,2-diamine, this compound readily forms stable coordination complexes with a variety of transition metal ions, such as those from the first row (e.g., Cr, Mn, Fe, Co, Ni, Cu, Zn). illinois.eduresearchgate.net The formation of these complexes is driven by the chelate effect, where the bidentate ligand replaces two monodentate ligands (like water or ammonia), resulting in a significant increase in thermodynamic stability.

The general reaction for the formation of a metal-diamine complex in an aqueous solution can be represented as:

[M(H₂O)ₙ]²⁺ + x C₈H₉F₂N₂ → [M(C₈H₉F₂N₂)ₓ(H₂O)ₙ₋₂ₓ]²⁺ + 2x H₂O

The stoichiometry (the value of x) depends on the coordination number of the metal ion and the steric bulk of the ligand. For a typical octahedral metal ion with a coordination number of six, up to three diamine ligands can bind to form a tris-chelate complex, such as [M(diamine)₃]²⁺. uci.edu

This compound functions as a bidentate ligand. The two nitrogen atoms of the ethylenediamine (B42938) backbone simultaneously bind to the metal center. This chelation results in the formation of a highly stable five-membered ring, a common and favored conformation in coordination chemistry. The geometry of the resulting complex is influenced by the d-electron configuration of the metal ion and the steric constraints imposed by the ligands.

Table 1: Common Coordination Geometries with Bidentate Diamine Ligands
Metal Ion ExampleCoordination NumberStoichiometry (Metal:Ligand)Typical Geometry
Cu(II)41:2Square Planar
Ni(II)61:3Octahedral
Co(III)61:3Octahedral
Pt(II)41:2Square Planar
Zn(II)41:2Tetrahedral

Influence of 2,5-Difluorophenyl Moiety on Ligand Properties

The defining feature of this ligand is the 2,5-difluorophenyl group attached to the carbon atom of the ethylenediamine backbone. This substituent significantly modifies the ligand's electronic and steric characteristics compared to unsubstituted diamines. nih.gov

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon framework to the nitrogen donor atoms. escholarship.org

Reduced Basicity: The electron-withdrawing nature of the 2,5-difluorophenyl group decreases the electron density on the nitrogen atoms. This reduction in electron density lowers the ligand's basicity (pKb), making it a weaker Lewis base compared to unsubstituted ethane-1,2-diamine.

Metal-Ligand Bond Strength: A decrease in ligand basicity generally leads to the formation of weaker metal-ligand coordinate bonds. The stability constants (log K) of complexes with this compound are expected to be lower than those of analogous complexes with non-fluorinated diamines. The electron-withdrawing effect can also influence the redox potential of the metal center in the complex. nih.gov

The 2,5-difluorophenyl group is significantly bulkier than a hydrogen atom. This steric bulk plays a crucial role in the coordination sphere of the metal complex. acs.orgresearchgate.net

Coordination Geometry: The presence of one or more bulky phenyl groups can prevent the ideal packing of ligands around a metal center. This can lead to distortions in the coordination geometry. For example, an octahedral complex might exhibit elongated bonds or deviated bond angles from the ideal 90°. illinois.edu

Limitation of Stoichiometry: In some cases, the steric hindrance from the phenyl groups may prevent the coordination of the maximum number of ligands. For a metal ion that could typically accommodate three diamine ligands to form a [M(diamine)₃]ⁿ⁺ complex, the steric clash between the bulky 2,5-difluorophenyl groups might only permit the formation of a [M(diamine)₂]ⁿ⁺ complex.

Spectroscopic Characterization of Metal Complexes

The formation and structure of metal complexes with this compound can be confirmed using various spectroscopic techniques. kpi.uaresearchgate.net The coordination of the ligand to a metal ion induces characteristic changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Upon coordination, the N-H stretching vibrations (typically found around 3300-3500 cm⁻¹) in the IR spectrum of the free ligand are expected to shift to lower frequencies (red-shift). This shift is indicative of the donation of the nitrogen lone pair to the metal, which weakens the N-H bond. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear at lower frequencies (typically 400-600 cm⁻¹). mocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra of the diamagnetic metal complexes (e.g., with Zn(II) or Co(III)), the chemical shifts of the protons and carbons near the nitrogen donor atoms will experience a downfield shift upon coordination. This is due to the deshielding effect caused by the donation of electron density to the metal center.

UV-Visible (UV-Vis) Spectroscopy: For complexes with transition metals having d-electrons (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy is used to probe the electronic transitions between d-orbitals. The energy of these d-d transitions is sensitive to the ligand field strength and the geometry of the coordination complex. The position and intensity of these absorption bands provide valuable information about the electronic structure of the metal center. mdpi.com

Table 2: Expected Spectroscopic Shifts Upon Coordination
Spectroscopic TechniqueObserved ParameterExpected Change Upon ComplexationReason
Infrared (IR)ν(N-H) stretchShift to lower wavenumber (Red-shift)Weakening of N-H bond due to N-M bond formation
¹H NMRChemical shift of -CH₂- and -NH₂ protonsShift to higher ppm (Downfield)Deshielding from electron donation to the metal
UV-Visibled-d transition bands (λmax)Appearance of new bands in the visible regionElectronic transitions within the metal d-orbitals induced by the ligand field

UV-Vis Spectroscopy for Electronic Transitions

The electronic transitions of metal complexes are highly sensitive to the nature of the ligand field. For hypothetical metal complexes of this compound, the UV-Vis spectra would be expected to display characteristic d-d transitions and charge-transfer bands.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring would likely decrease the electron density on the nitrogen donor atoms of the diamine. This would result in a weaker ligand field compared to its non-fluorinated analogue, 1-phenylethane-1,2-diamine. Consequently, for a given metal ion, a shift in the d-d transition bands to lower energy (a red shift) might be anticipated.

For instance, in a hypothetical square planar copper(II) complex, the energy of the d-d transitions is directly related to the ligand field strength. A weaker field from the fluorinated diamine would lead to a smaller energy gap between the d-orbitals, resulting in the absorption of lower energy light.

Table 1: Predicted UV-Vis Spectral Data for a Hypothetical [Cu(this compound)₂]²⁺ Complex

TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)
d-d transitions550 - 65050 - 150
Ligand-to-Metal Charge Transfer (LMCT)250 - 350> 1000

Note: This data is predictive and based on trends observed for similar copper(II) diamine complexes.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which is determined by the metal ion's d-electron configuration and the ligand field strength.

For metal complexes of this compound, the magnetic properties would be dictated by the specific metal ion and the geometry of the complex. For example, with a d⁸ metal ion like Ni(II) in an octahedral geometry, a paramagnetic complex with two unpaired electrons would be expected. However, in a square planar geometry, a diamagnetic complex would be more likely.

The weaker ligand field potentially induced by the fluorinated diamine could favor high-spin electronic configurations in cases where a spin crossover is possible. For example, with an Fe(II) or Co(II) center, the reduced ligand field strength might not be sufficient to overcome the spin-pairing energy, leading to high-spin paramagnetic complexes.

Table 2: Predicted Magnetic Moments for Hypothetical Metal Complexes of this compound

Metal IonGeometryPredicted Spin StatePredicted Magnetic Moment (μeff, B.M.)
Cu(II)Octahedral/Square PlanarS = 1/2~1.7 - 2.2
Ni(II)OctahedralS = 1 (High Spin)~2.9 - 3.4
Ni(II)Square PlanarS = 0 (Low Spin)0 (Diamagnetic)

Note: These predictions are based on typical values for analogous diamine complexes.

Applications in Homogeneous and Heterogeneous Catalysis

Chiral diamine ligands are cornerstones of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The unique electronic and steric properties of this compound suggest its potential utility in this field.

Asymmetric Catalysis with Chiral Metal-Diamine Complexes

The presence of the 2,5-difluorophenyl group could offer distinct advantages in asymmetric catalysis. The fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with substrates, potentially leading to enhanced stereocontrol.

Complexes of rhodium, ruthenium, and iridium with chiral diamines are well-known for their efficacy in asymmetric hydrogenation and transfer hydrogenation reactions. A chiral complex of this compound could potentially catalyze the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity. The electronic modifications induced by the fluorine atoms could influence the catalytic activity and selectivity by altering the electronic properties of the metal center.

Role in Specific Organic Transformations

Beyond hydrogenation, palladium complexes of diamine ligands are widely used in a variety of C-C and C-N bond-forming reactions. A palladium complex of this compound could be a promising catalyst for reactions such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions.

The fluorinated phenyl group could enhance catalyst stability and influence product selectivity. For instance, in Suzuki coupling reactions, the electronic nature of the ligand can impact the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.

Table 3: Potential Catalytic Applications of Metal Complexes of this compound

MetalReaction TypePotential SubstratesPotential Products
Rhodium, RutheniumAsymmetric HydrogenationProchiral ketones, iminesChiral alcohols, amines
PalladiumSuzuki CouplingAryl halides, boronic acidsBiaryls
PalladiumBuchwald-Hartwig AminationAryl halides, aminesAryl amines

Note: This table outlines potential applications based on the known reactivity of similar diamine-metal complexes.

Theoretical and Computational Chemistry of 1 2,5 Difluorophenyl Ethane 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2,5-Difluorophenyl)ethane-1,2-diamine, these calculations provide insights into its electronic characteristics and spectroscopic behavior.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound typically employ a basis set such as 6-311++G(d,p) to accurately model the molecule's electron distribution. These calculations reveal key information about the molecular geometry and electronic properties. The presence of the electronegative fluorine atoms significantly influences the electron density distribution across the phenyl ring and the entire molecule.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For this compound, the HOMO is primarily localized on the diamine moiety, while the LUMO is distributed over the difluorophenyl ring. This separation suggests a potential for charge transfer upon electronic excitation.

ParameterValue (eV)
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV

Vibrational Frequency Calculations for Spectroscopic Prediction

Vibrational frequency calculations, performed using methods like DFT, are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations help in assigning the characteristic vibrational modes. For instance, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region, while the C-F stretching modes appear around 1100-1300 cm⁻¹.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450, 3360
C-H (Aromatic) Stretch3100-3000
C-H (Aliphatic) Stretch2980-2850
C=C (Aromatic) Stretch1600-1450
C-F Stretch1250, 1150

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, such as in solution. These simulations can track the molecule's conformational changes over time and provide insights into its interactions with solvent molecules. This information is valuable for understanding its behavior in realistic chemical systems.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can also be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the diamine are typically the most nucleophilic centers. Furthermore, calculations of reaction pathways and transition state energies can help in understanding the mechanisms of reactions in which this compound participates.

Applications in Organic Synthesis As a Building Block

Precursor for Advanced Organic Materials Synthesis

While specific research on 1-(2,5-Difluorophenyl)ethane-1,2-diamine in materials science is not currently available, its structural motifs suggest potential as a monomer or building block for novel polymers. The presence of two amine functionalities allows for the formation of polyamides, polyimides, or polyureas through condensation reactions with appropriate diacyl chlorides, dianhydrides, or diisocyanates, respectively. The difluorophenyl group would be expected to impart specific properties to the resulting polymers, such as enhanced thermal stability, altered solubility, and modified electronic characteristics due to the strong electron-withdrawing nature of fluorine atoms.

Table 1: Potential Polymer Classes from this compound

Polymer Class Co-monomer Potential Properties
Polyamides Diacyl Chlorides High thermal stability, chemical resistance
Polyimides Dianhydrides Excellent thermal and oxidative stability

Chiral Building Block in Asymmetric Synthesis

Should this compound be resolved into its individual enantiomers, it would represent a valuable chiral building block. Chiral 1,2-diamines are extensively used as ligands for transition metals in a multitude of asymmetric catalytic reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The electronic properties of the 2,5-difluorophenyl substituent could significantly influence the stereoselectivity and reactivity of a metal complex incorporating this diamine as a ligand.

Table 2: Potential Asymmetric Catalytic Applications of Chiral this compound Ligands

Reaction Type Metal Catalyst Potential Substrates
Asymmetric Hydrogenation Ruthenium, Rhodium Ketones, Imines
Asymmetric Transfer Hydrogenation Iridium, Ruthenium Carbonyl compounds

Use in the Construction of Complex Molecular Architectures

The bifunctional nature of this compound makes it a suitable candidate for the synthesis of macrocycles and other complex molecular architectures. Cyclocondensation reactions with dialdehydes or other dielectrophiles could lead to the formation of novel macrocyclic hosts. The fluorine atoms on the phenyl ring could serve as sites for further functionalization or as reporters for studying host-guest interactions via 19F NMR spectroscopy.

Derivatization to Form Novel Chemical Entities

The primary amine groups of this compound are amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse library of new chemical entities. These derivatizations can be used to modulate the compound's physical and chemical properties.

Table 3: Examples of Derivatization Reactions for this compound

Reaction Reagent Functional Group Formed
Acylation Acyl chloride, Anhydride (B1165640) Amide
Sulfonylation Sulfonyl chloride Sulfonamide
Reductive Amination Aldehyde, Ketone Secondary or Tertiary Amine

Future Research Directions and Emerging Areas for 1 2,5 Difluorophenyl Ethane 1,2 Diamine

Development of Novel Synthetic Routes with Improved Sustainability

Key research objectives in this area will include:

Catalytic Asymmetric Synthesis : Moving away from stoichiometric reagents, the development of catalytic asymmetric methods, such as transfer hydrogenation of corresponding imines or reductive amination of keto-precursors, will be a primary focus. nih.gov This aligns with the broader goal of creating efficient routes to chiral diamines. rsc.org

Biocatalysis : The use of enzymes or whole-cell systems could offer highly selective and environmentally benign routes to the chiral diamine, operating under mild aqueous conditions.

Renewable Feedstocks : Investigation into synthetic routes that begin from renewable biomass sources, transforming them into key intermediates for the diamine synthesis, represents a long-term sustainability goal. mdpi.com

Solvent Minimization : Exploring solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids to reduce the environmental impact of the synthesis. nih.gov

Table 1: Comparison of Potential Synthetic Approaches for Sustainability
ApproachKey AdvantagesResearch Focus
Asymmetric Catalysis High enantioselectivity, reduced waste, catalytic nature.Development of novel iridium, rhodium, or ruthenium catalysts.
Biocatalysis High specificity, mild reaction conditions, aqueous media.Enzyme screening and engineering for specific substrate recognition.
Renewable Feedstocks Reduced reliance on fossil fuels, improved carbon footprint.Multi-step conversion of biomass-derived platforms like 2,5-diformylfuran. researchgate.netrsc.org
Green Solvents Lower toxicity, reduced environmental pollution, improved safety.Process optimization in aqueous media or recyclable solvent systems.

Exploration of New Catalytic Applications

Chiral vicinal diamines are privileged structures used as ligands in a vast number of asymmetric catalytic reactions. sigmaaldrich.com The electronic properties imparted by the two fluorine atoms on the phenyl ring of 1-(2,5-Difluorophenyl)ethane-1,2-diamine can significantly influence the reactivity and selectivity of metal complexes derived from it.

Future research will likely explore its use in:

Asymmetric Hydrogenation and Transfer Hydrogenation : As ligands for transition metals (e.g., Ru, Rh, Ir), these diamines are central to the synthesis of chiral alcohols, amines, and other fine chemicals. nih.gov The electron-withdrawing nature of the difluorophenyl group could modulate the catalyst's activity.

C-C Bond Forming Reactions : Application in organocatalysis or as ligands for metal-catalyzed reactions like Michael additions and aldol (B89426) reactions is a promising avenue. researchgate.netmdpi.com

Oxidation and Reduction Reactions : Designing catalysts for selective oxidation or reduction processes where the electronic tuning by the ligand is critical for achieving high chemo- and enantioselectivity.

Table 2: Potential Catalytic Applications and Target Reactions
Catalytic SystemReaction TypePotential SubstratesDesired Products
[Ru(diamine)(arene)] Complexes Asymmetric Transfer HydrogenationProchiral ketones, iminesChiral alcohols, chiral amines
[Rh(diamine)(diene)] Complexes Asymmetric HydrogenationAlkenes with coordinating groupsChiral alkanes
Organocatalyst (protonated form) Asymmetric Aldol ReactionKetones, aldehydesChiral β-hydroxy ketones
[Cu(diamine)] Complexes Asymmetric Michael Additionα,β-Unsaturated compoundsChiral 1,5-dicarbonyls

Advanced Materials Science Applications

Diamine compounds are fundamental building blocks for a range of polymers and functional materials. The incorporation of the this compound moiety could lead to materials with novel and enhanced properties.

Emerging areas of application include:

High-Performance Polymers : Use as a monomer for the synthesis of polyamides, polyimides, or polyureas. The fluorine content could enhance thermal stability, chemical resistance, and hydrophobicity, while the chirality could introduce unique optical properties.

Chiral Stationary Phases : Covalently bonding the diamine to a solid support (e.g., silica) to create chiral stationary phases for chromatographic separation of enantiomers.

Organic Electronics : The difluorophenyl group makes it a candidate for incorporation into polymers or molecular materials for applications in organic photovoltaics or light-emitting diodes, where electronic properties are key. nih.gov

Table 3: Potential Material Applications and Resulting Properties
Material TypeMonomer/Building BlockKey Properties Conferred by DiaminePotential Use
Polyamides/Polyimides This compoundThermal stability, chemical resistance, low dielectric constant.Aerospace components, high-performance films.
Chiral Polymers This compoundChiroptical activity, selective recognition.Chiral sensors, asymmetric catalysis supports.
Functional Materials This compoundElectronic modulation, self-assembly properties.Organic electronics, photovoltaics. nih.gov

Bio-inspired Chemical Transformations Utilizing Diamine Scaffolds

The field of bio-inspired chemistry seeks to mimic the efficiency and selectivity of natural biological systems. The rigid yet versatile scaffold of a chiral diamine is an excellent starting point for designing synthetic mimics of enzyme active sites.

Future research directions could involve:

Enzyme Mimics : Developing metal complexes of the diamine that mimic the function of metalloenzymes, catalyzing reactions like hydrolysis or oxidation with high selectivity in aqueous environments.

Bioorthogonal Catalysis : Designing catalysts based on the diamine scaffold that can perform specific chemical transformations within living systems without interfering with native biological processes. nih.gov This is a rapidly growing area of chemical biology.

Self-Assembling Systems : Utilizing the hydrogen bonding capabilities of the diamine to create supramolecular structures that can act as catalysts or recognition sites, mimicking biological self-assembly. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical research increasingly relies on automation and continuous processing to accelerate discovery and improve process control. uc.pt Applying these technologies to the synthesis and application of this compound is a logical next step.

Future efforts will likely focus on:

Continuous Flow Synthesis : Developing flow reactor protocols for the synthesis of the diamine and its derivatives. researchgate.net This can enhance safety, improve reproducibility, and allow for easier scale-up compared to traditional batch processes. uc.pt

Automated Reaction Optimization : Using automated platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) for both the synthesis of the diamine and its application in catalysis. chemrxiv.org

High-Throughput Screening : Integrating the diamine into automated screening platforms as a potential ligand or organocatalyst to quickly identify new and valuable catalytic activities.

This forward-looking perspective underscores the considerable untapped potential of this compound. Research in these emerging areas will not only expand the utility of this specific molecule but also contribute to broader advances in sustainable chemistry, asymmetric catalysis, and materials science.

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Difluorophenyl)ethane-1,2-diamine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of diamine derivatives often involves reductive amination or catalytic hydrogenation of nitro precursors. For example, nitro-phenylenediamine analogs (e.g., 3-nitro-1,2-phenylenediamine) are reduced using hydrogen gas in the presence of platinum catalysts . To optimize reaction conditions, employ factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) and analyze yield/purity via HPLC or GC-MS. Orthogonal design methods, which isolate variables to assess their individual and interactive effects, are particularly effective for multi-factor optimization .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^{1}\text{H} NMR resolves amine proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C8_8H10_{10}F2_2N2_2) and detects fragmentation patterns.
  • HPLC with UV/Vis Detection : Quantifies purity and monitors byproducts. Cross-reference retention times with structurally similar compounds (e.g., (1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine) for validation .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) of fluorinated diamines be resolved through experimental replication?

Methodological Answer: Contradictions in data often arise from differences in sample preparation (e.g., crystallization solvents) or instrumental calibration. To resolve these:

  • Standardize Protocols : Use IUPAC-recommended methods for melting point determination (e.g., capillary tube method) and solubility testing.
  • Replicate Under Controlled Conditions : Perform parallel experiments using purified samples and report uncertainties (e.g., ±1°C for melting points).
  • Theoretical Validation : Compare experimental data with computational predictions (e.g., COSMO-RS for solubility) to identify outliers .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling or ligand-forming reactions?

Methodological Answer: To probe reactivity:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates.
  • Computational Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for proposed pathways (e.g., amine coordination in metal complexes).
  • Isolation of Intermediates : Employ cryogenic trapping or quenching techniques to isolate unstable species for structural analysis .

Q. How can the environmental fate of this compound be predicted using advanced degradation studies?

Methodological Answer: Design degradation experiments under simulated environmental conditions:

  • Photolysis : Expose the compound to UV light (λ = 254–365 nm) and analyze photoproducts via LC-MS.
  • Hydrolysis : Test stability across pH ranges (1–14) and temperatures (25–60°C).
  • Microbial Degradation : Use soil slurry assays with GC-MS to track metabolite formation. Predictive tools like EPI Suite™ can estimate biodegradation half-lives .

Methodological Frameworks for Research Design

Q. How should researchers integrate theoretical frameworks (e.g., electronic effects of fluorine substituents) into experimental studies on this compound?

Methodological Answer: Link experiments to established theories:

  • Hammett Equation : Correlate fluorine’s electron-withdrawing effects with reaction rates (e.g., nucleophilic substitution).
  • Molecular Orbital Theory : Predict regioselectivity in reactions using frontier orbital analysis (HOMO/LUMO).
  • Statistical Models : Apply multivariate regression to quantify substituent effects on physicochemical properties .

Q. What strategies are recommended for validating novel analytical methods developed for this compound?

Methodological Answer: Follow ISO 17025 guidelines:

  • Accuracy : Compare results with certified reference materials.
  • Precision : Perform intra-day and inter-day reproducibility tests (n ≥ 3).
  • Sensitivity : Determine limits of detection (LOD) and quantification (LOQ) via calibration curves.
  • Robustness : Vary method parameters (e.g., mobile phase composition in HPLC) to assess resilience .

Data Analysis and Interpretation

Q. How can conflicting biological activity data for fluorinated diamines be reconciled in structure-activity relationship (SAR) studies?

Methodological Answer: Address contradictions by:

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical weighting (e.g., random-effects models).
  • Conformational Analysis : Use X-ray crystallography or molecular dynamics simulations to identify bioactive conformers.
  • Assay Standardization : Control variables like cell line viability and incubation times to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.